5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid
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Overview
Description
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid is a chemical compound with the molecular formula C₁₂H₁₃ClN₂O₄ and a molecular weight of 284.7 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a hydrazino moiety, which is further connected to a pentanoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with glutaric anhydride under controlled conditions to yield the final product .
Industrial Production Methods
The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Bromobenzoyl)hydrazino]-5-oxopentanoic acid
- 5-[2-(4-Methylbenzoyl)hydrazino]-5-oxopentanoic acid
- 5-[2-(4-Nitrobenzoyl)hydrazino]-5-oxopentanoic acid
Uniqueness
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-[2-(4-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-6-4-8(5-7-9)12(19)15-14-10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,14,16)(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFRAPGPZFAZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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